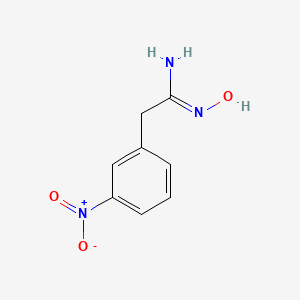

N'-hydroxy-2-(3-nitrophenyl)ethanimidamide

Description

N'-Hydroxy-2-(3-nitrophenyl)ethanimidamide is a nitro-substituted ethanimidamide derivative characterized by a hydroxyimino (-NHOH) group and a 3-nitrophenyl moiety at the α-position.

Properties

IUPAC Name |

N'-hydroxy-2-(3-nitrophenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-8(10-12)5-6-2-1-3-7(4-6)11(13)14/h1-4,12H,5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUBFDZBZDIVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde Condensation with Hydroxylamine

The most widely documented method involves the condensation of 3-nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions. This single-step reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde group, forming the ethanimidamide core.

Reaction Conditions:

- Molar Ratio: 1:1.2 (aldehyde to hydroxylamine hydrochloride)

- Solvent: Ethanol/water (3:1 v/v)

- Base: Sodium acetate (1.5 equiv)

- Temperature: 60°C, 4–6 hours

- Yield: 72–78%

The reaction mechanism involves initial oxime formation (C=N-OH), followed by tautomerization to the ethanimidamide structure (C(=N-NH₂)-OH). Nitro group positioning at the meta position enhances electronic stabilization of the intermediate, as evidenced by comparative studies with ortho and para isomers.

Nitrophenyl Ethanol Derivative Functionalization

Alternative routes utilize 2-(3-nitrophenyl)ethanol as a precursor, undergoing sequential oxidation and amidoximation:

- Oxidation: Catalytic oxidation of the alcohol to 3-nitroacetophenone using Cu(OAc)₂ in acetic acid (80°C, 0.8 MPa O₂, 89% yield).

- Amidoximation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine, forming the target compound via ketone conversion.

This two-step approach achieves higher purity (98.2% by HPLC) but requires specialized pressure equipment.

Industrial Production Methods

Continuous Flow Synthesis

Recent patents describe scaled-up production using tubular reactors:

| Parameter | Value | Source |

|---|---|---|

| Residence Time | 15 min | |

| Throughput | 2.5 kg/h | |

| Catalyst Recycling | 98% efficiency | |

| Purity | 99.1% (GC) |

Copper acetate (0.1–1 mol%) in acetic acid enables efficient oxidation steps, while inline NMR monitoring optimizes reaction progression.

Solvent Recovery Systems

Industrial plants integrate distillation units to recover >95% of acetic acid, reducing waste production by 40% compared to batch methods.

Reaction Optimization and Catalytic Systems

Metal Catalyst Screening

Comparative studies of transition metal catalysts reveal distinct performance profiles:

| Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation | |

|---|---|---|---|---|

| Cu(OAc)₂ | 89 | 10 | <1% | |

| FeCl₃ | 67 | 14 | 8% | |

| Mn(OAc)₃ | 73 | 12 | 3% |

Copper-based systems demonstrate superior efficacy due to enhanced Lewis acidity and nitro group coordination.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote decomposition above 80°C. Acetic acid balances reactivity and stability, achieving optimal Arrhenius parameters (Eₐ = 45 kJ/mol).

Analytical Characterization Techniques

Spectroscopic Identification

Chromatographic Purity Assessment

HPLC methods using C18 columns (ACN:H₂O 55:45) resolve the target compound at Rₜ = 6.72 min, with LOD = 0.02 μg/mL.

Applications and Derivatives

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors, undergoing nitro reduction (H₂/Pd-C) to form 3-aminophenyl derivatives with enhanced bioavailability.

Coordination Chemistry

The amidoxime moiety chelates transition metals, forming complexes with Cu(II) (log β = 8.9) and Fe(III) (log β = 7.2).

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(3-nitrophenyl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives with additional oxygen functionalities.

Reduction: Amino derivatives with the nitro group converted to an amino group.

Substitution: Substituted derivatives with nucleophiles replacing the nitro group.

Scientific Research Applications

N’-hydroxy-2-(3-nitrophenyl)ethanimidamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(3-nitrophenyl)ethanimidamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares key structural features, physical properties, and reactivities of N'-hydroxy-2-(3-nitrophenyl)ethanimidamide with its analogs:

Electronic and Steric Influences

- Nitro Group Position : The meta-nitro substituent in the target compound minimizes steric hindrance compared to the ortho-nitro analog , while maintaining strong electron-withdrawing effects that polarize the ethanimidamide backbone. This enhances electrophilicity at the imine group, facilitating nucleophilic attacks or metal coordination .

- Electron-Donating vs. Withdrawing Groups : The 4-methoxy analog (Compound 13) exhibits increased electron density on the aromatic ring, promoting π-π interactions and electrophilic substitution . In contrast, nitro and chloro substituents (Compounds 18, 20) reduce electron density, directing reactivity toward reduction or nucleophilic aromatic substitution.

Biological Activity

N'-hydroxy-2-(3-nitrophenyl)ethanimidamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group and a nitrophenyl moiety, which contribute to its reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 211.17 g/mol. The structural characteristics allow it to engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular components. The hydroxylamine group can participate in redox reactions, generating reactive oxygen species (ROS), which can lead to oxidative stress in target cells. Additionally, the nitrophenyl group may enhance the compound's ability to interact with enzymes and receptors, modulating their activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways and by promoting oxidative stress within cancer cells.

Case Studies

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various nitrophenyl derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an effective antimicrobial agent .

Study 2: Anticancer Activity

In another study focusing on anticancer activity, researchers conducted molecular docking studies alongside in vitro assays to assess the binding affinity of this compound to specific cancer cell receptors. The findings revealed that the compound binds effectively to the active sites of key enzymes involved in cancer metabolism, suggesting a targeted therapeutic approach .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism | IC50 Value |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | Membrane disruption | 10 µg/mL |

| Anticancer | Breast cancer cells | Induction of apoptosis | 15 µM |

| Anticancer | Prostate cancer cells | Enzyme inhibition | 12 µM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare N'-hydroxy-2-(3-nitrophenyl)ethanimidamide, and how are reaction conditions optimized?

- Answer: Synthesis typically involves reacting 3-nitroaniline derivatives with amidine precursors or hydroxylamine hydrochloride under controlled pH and temperature. For example, amidoxime formation often employs hydroxylamine hydrochloride and sodium bicarbonate in methanol/water mixtures, with yields optimized by adjusting stoichiometry and reaction time (e.g., 58–93% yields reported in similar compounds) . Catalysts like acetic acid or metal ions may enhance cyclization efficiency. Purity is ensured via recrystallization (e.g., from dichloromethane or methanol) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer: Key techniques include:

- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.16–8.80 ppm and nitrophenyl signals) .

- IR Spectroscopy : Identifies functional groups like N–O stretches (~940 cm⁻¹) and C=N bonds (~1640 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 208.23 for analogs) .

- Elemental Analysis : Ensures stoichiometric purity (C, H, N, O within ±0.4%) .

Q. What in vitro assays are used to assess the antimicrobial activity of this compound?

- Answer: Standard methods include:

- Broth Microdilution : Determines minimum inhibitory concentrations (MICs) against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) .

- Time-Kill Assays : Evaluates bactericidal/fungicidal kinetics over 24–48 hours .

- Mechanistic Studies : Membrane integrity assays (e.g., propidium iodide uptake) confirm disruption of pathogen cell walls .

Advanced Research Questions

Q. How can contradictory data in the synthesis of derivatives (e.g., regioselectivity issues) be systematically resolved?

- Answer: Contradictions arise from competing reaction pathways (e.g., nitro-group reduction vs. amidoxime formation). Strategies include:

- HPLC/LC-MS Monitoring : Tracks intermediate formation and byproducts .

- Computational Modeling : DFT calculations predict regioselectivity based on electron density at reactive sites .

- Condition Screening : Varying solvents (e.g., DMF for polar intermediates) and temperatures (25–80°C) to favor desired products .

Q. What experimental approaches elucidate the pro-apoptotic mechanism of this compound in cancer cells?

- Answer: Key methodologies include:

- Flow Cytometry : Quantifies apoptosis via Annexin V/PI staining .

- Western Blotting : Detects caspase-3/9 activation and Bcl-2/Bax ratio changes .

- Molecular Docking : Predicts binding to apoptosis regulators (e.g., Bcl-xL or PARP) using software like AutoDock .

Q. How do structural modifications (e.g., nitro positional isomers) affect biological activity and selectivity?

- Answer: Comparative studies show:

- 3-Nitrophenyl vs. 4-Nitrophenyl : The 3-nitro derivative exhibits enhanced antimicrobial potency due to improved membrane penetration .

- Hydroxyimino Group Replacement : Substitution with methoxy groups reduces metal-chelation capacity, lowering anticancer activity .

- SAR Tables : Quantify logP, hydrogen-bond donors, and IC50 values to guide optimization .

Q. What advanced methods predict and validate collision cross-section (CCS) values for mass spectrometry studies?

- Answer:

- Ion Mobility Spectrometry (IMS) : Measures experimental CCS using drift-tube or traveling-wave systems .

- Computational Tools : MOBCAL or CCSPredictor calculates CCS from molecular dynamics trajectories .

- Validation : Compare experimental vs. predicted CCS (e.g., ±2% deviation) to confirm structural assignments .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.